2-Phenyl-5-nitrobenzothiazole 2-Phenyl-5-nitrobenzothiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC8911806
InChI: InChI=1S/C13H8N2O2S/c16-15(17)10-6-7-12-11(8-10)14-13(18-12)9-4-2-1-3-5-9/h1-8H
SMILES: C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Molecular Formula: C13H8N2O2S
Molecular Weight: 256.28 g/mol

2-Phenyl-5-nitrobenzothiazole

CAS No.:

Cat. No.: VC8911806

Molecular Formula: C13H8N2O2S

Molecular Weight: 256.28 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-5-nitrobenzothiazole -

Specification

Molecular Formula C13H8N2O2S
Molecular Weight 256.28 g/mol
IUPAC Name 5-nitro-2-phenyl-1,3-benzothiazole
Standard InChI InChI=1S/C13H8N2O2S/c16-15(17)10-6-7-12-11(8-10)14-13(18-12)9-4-2-1-3-5-9/h1-8H
Standard InChI Key FDKWRKRZEMALSF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]

Introduction

Structural Characteristics and Identification

Molecular Architecture

The compound’s backbone consists of a benzothiazole ring—a fused bicyclic system containing benzene and thiazole moieties—with substituents at positions 2 (phenyl) and 5 (nitro). The nitro group (NO2-\text{NO}_{2}) introduces strong electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilic substitution reactivity at meta positions relative to itself . X-ray crystallography of analogous benzothiazoles reveals planar geometries, with bond lengths consistent with delocalized π-electron systems .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number64448-50-6 (5-nitro isomer)
38338-23-7 (6-nitro isomer)
IUPAC Name5-Nitro-2-phenyl-1,3-benzothiazole
SMILESC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)N+[O-]
InChIKeyGKFMHLGCYNFWPR-UHFFFAOYSA-N

The ambiguity in CAS numbers arises from isomeric forms; the 5-nitro derivative (CAS 64448-50-6) is distinct from the 6-nitro analog (CAS 38338-23-7), though both share the same molecular formula .

Spectroscopic Properties

  • UV-Vis: Absorption maxima near 320–350 nm due to π→π* transitions in the benzothiazole system, with redshift observed in polar solvents .

  • NMR: 1H^1\text{H} NMR spectra show characteristic signals for aromatic protons: δ 8.2–8.5 ppm (H-4, H-6), δ 7.5–7.8 ppm (H-7), and δ 7.3–7.6 ppm (phenyl protons) .

  • IR: Strong bands at 1520 cm1^{-1} (NO2\text{NO}_{2} asymmetric stretch) and 1350 cm1^{-1} (NO2\text{NO}_{2} symmetric stretch) .

Physicochemical Properties

Thermal and Physical Constants

Table 2: Physical Properties

PropertyValueSource
Melting Point193°C
Boiling Point440.4±37.0°C (Predicted)
Density1.397±0.06 g/cm3^3
Flash PointNot reported
SolubilityInsoluble in water; soluble in DMSO, DMF

The high melting point reflects strong intermolecular forces, including dipole-dipole interactions from the nitro group and π-stacking between aromatic rings .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves nitration of 2-phenylbenzothiazole using mixed acid (HNO3/H2SO4\text{HNO}_{3}/\text{H}_{2}\text{SO}_{4}) at 0–5°C :

2-Phenylbenzothiazole+HNO3H2SO42-Phenyl-5-nitrobenzothiazole+H2O\text{2-Phenylbenzothiazole} + \text{HNO}_{3} \xrightarrow{\text{H}_{2}\text{SO}_{4}} \text{2-Phenyl-5-nitrobenzothiazole} + \text{H}_{2}\text{O}

Yields typically range from 60–75%, with purity >95% achievable via recrystallization from ethanol .

Industrial-Scale Production

Industrial protocols use continuous-flow reactors to enhance heat dissipation during the exothermic nitration step. Critical parameters include:

  • Temperature control (<10°C) to minimize di-nitration byproducts .

  • Molar ratio of HNO3\text{HNO}_{3}:substrate (1.05:1) to ensure complete conversion .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The nitro group deactivates the ring, directing incoming electrophiles to position 4 or 7. Halogenation with Cl2\text{Cl}_{2} in FeCl3\text{FeCl}_{3} yields 4-chloro derivatives, while sulfonation requires oleum due to low reactivity .

Reduction Reactions

Catalytic hydrogenation (H2_2/Pd-C) reduces the nitro group to an amine, producing 5-amino-2-phenylbenzothiazole—a key intermediate for azo dyes :

2-Ph-5-NO2-BenzothiazoleH2,Pd/C2-Ph-5-NH2-Benzothiazole\text{2-Ph-5-NO}_{2}\text{-Benzothiazole} \xrightarrow{\text{H}_{2}, \text{Pd/C}} \text{2-Ph-5-NH}_{2}\text{-Benzothiazole}

Coordination Chemistry

The thiazole sulfur and nitro oxygen act as ligands for transition metals. Complexes with Cu(II) and Fe(III) exhibit catalytic activity in oxidation reactions .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor to benzothiazole-based kinase inhibitors and antimicrobial agents. Derivatives bearing amino groups show IC50_{50} values <1 μM against EGFR kinases .

Materials Science

  • Fluorescent Probes: Nitro-to-amine reduction yields push-pull chromophores with large Stokes shifts (Δλ >100 nm) .

  • Polymer Additives: Enhances thermal stability in polyesters when incorporated at 0.5–2 wt% .

Agrochemicals

Structurally modified analogs act as fungicides against Phytophthora infestans (EC50_{50}: 12 μg/mL) .

ParameterValueSource
GHS Hazard StatementsH315, H319, H335
PPE RecommendationsGloves, goggles, respirator
First Aid MeasuresFlush eyes/skin with water; seek medical help if ingested

The compound causes skin and eye irritation (H315/H319) and respiratory discomfort (H335). Spill management requires neutralization with 5% NaOH followed by adsorption on inert material .

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